molecular formula C9H12N2O2S B1440614 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid CAS No. 1211515-49-9

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Cat. No. B1440614
M. Wt: 212.27 g/mol
InChI Key: SHPOJMUZHLUQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid” is a compound that contains several functional groups. The cyclopentylamino group is a secondary amine attached to a cyclopentane ring . The thiazole is a heterocyclic compound containing sulfur and nitrogen . The carboxylic acid group contains a carbonyl (C=O) and a hydroxyl (O-H) group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the cyclopentylamino group, and the carboxylic acid group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the functional groups present . The amine could participate in reactions such as acylation or alkylation, the thiazole ring might undergo electrophilic substitution, and the carboxylic acid could be involved in esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the polar carboxylic acid and amine groups could enhance solubility in polar solvents, while the cyclic structures could contribute to stability and rigidity .

Scientific Research Applications

1. Biological Activities and Synthesis

A study by Fengyun et al. (2015) discusses the synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. These compounds showed good fungicidal activity and antivirus activity, indicating their potential in controlling fungi and virus-related issues (Fengyun et al., 2015).

2. Antimicrobial Activity

The antimicrobial properties of 2-amino-1,3-thiazole-4-carboxylic acid derivatives are highlighted in a study by Chavan and Pai (2007). The synthesized compounds exhibited good to moderate antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Chavan & Pai, 2007).

3. Synthesis of Heterocyclic Compounds

Research by Tverdokhlebov et al. (2003) focuses on the synthesis of pyrrolo[2,1-b]thiazoles using derivatives of 2-thiazolecarboxylic acid. This study explores novel methods of creating heterocyclic compounds that can have various applications in the field of chemistry and pharmacology (Tverdokhlebov et al., 2003).

4. Antioxidant and Antitumor Evaluation

Gouda and Abu-Hashem (2011) conducted a study on the synthesis of new thiazolidine and thiazolidinone derivatives, including compounds related to 2-thiazolecarboxylic acid. They found that some of these compounds exhibited promising antioxidant and antitumor activities (Gouda & Abu-Hashem, 2011).

5. Chiral Compound Synthesis

A study by Melo et al. (1999) details the synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives from 2-thiazolecarboxylic acid derivatives. This research contributes to the field of stereochemistry, aiding in the creation of enantiomerically pure compounds (Melo et al., 1999).

properties

IUPAC Name

2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-8(13)7-5-14-9(11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPOJMUZHLUQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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